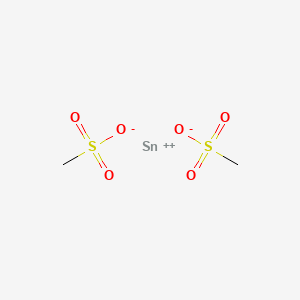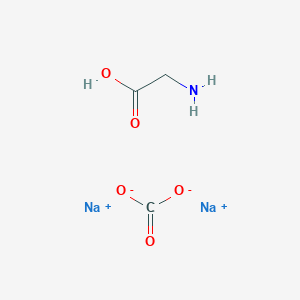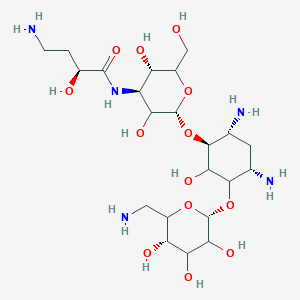
Stannous methanesulfonate
描述
Stannous methanesulfonate is a chemical compound that exists in the form of a colorless and transparent liquid. It possesses a distinct odor reminiscent of rotten eggs. This compound is water-soluble, highly reactive, and acts as a catalyst in various organic reactions. It has a melting point of approximately 140-150°C and a boiling point of around 330°C . This compound is widely used in electroless plating processes for enhancing conductivity, corrosion resistance, and solderability .
作用机制
Target of Action
Stannous methanesulfonate primarily targets metal substrates in various industries, including electronics, automotive, and aerospace . It serves as a reducing agent in the electroless plating process, facilitating the deposition of a thin layer of metal onto a substrate .
Mode of Action
The compound interacts with its targets through a process known as electroless plating . This involves the coating of materials such as copper, nickel, or gold onto surfaces with the purpose of enhancing conductivity, corrosion resistance, and solderability . In the electronics industry, this compound is utilized to create conductive coatings on printed circuit boards (PCBs) and electrical connectors .
Biochemical Pathways
In proteomics, this compound plays a crucial role as a reducing agent in protein research, particularly in sample preparation for mass spectrometry analysis . Its ability to reduce disulfide bonds within proteins facilitates protein denaturation, digestion, and subsequent analysis, enhancing the identification and characterization of proteins in complex biological samples .
Result of Action
The molecular and cellular effects of this compound’s action are evident in its applications. For instance, in the electronics industry, the metal layer deposited using this compound helps to form reliable electrical connections and ensures efficient signal transmission within electronic devices . In the automotive sector, this compound plays a crucial role in plating components like engine parts, fuel system parts, and connectors .
Action Environment
This compound is stable when stored away from oxygen and moisture . It exhibits high thermal stability, making it a useful catalyst in high-temperature reactions . These properties suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and exposure to oxygen and moisture .
生化分析
Biochemical Properties
Stannous methanesulfonate is a highly reactive compound that can easily catalyze a range of organic reactions . It is a water-soluble compound that is stable when stored away from oxygen and moisture . It is also notable for its high thermal stability, making it a useful catalyst in high-temperature reactions
Cellular Effects
It is known that it plays a crucial role in plating components like engine parts, fuel system parts, and connectors in the automotive sector . The metal layer deposited using this compound helps to improve the strength, durability, and resistance to wear and corrosion of these components, thereby enhancing their overall performance and longevity .
Molecular Mechanism
It is known that it is a highly reactive compound that can easily catalyze a range of organic reactions
Temporal Effects in Laboratory Settings
This compound is stable when stored away from oxygen and moisture . It has a melting point of approximately 140-150°C and a boiling point of around 330°C . It is also notable for its high thermal stability, making it a useful catalyst in high-temperature reactions
Metabolic Pathways
It is known that it is a highly reactive compound that can easily catalyze a range of organic reactions
Transport and Distribution
It is known that it is a water-soluble compound that is stable when stored away from oxygen and moisture
准备方法
Synthetic Routes and Reaction Conditions
Stannous methanesulfonate can be synthesized through an electrolytic method. This involves using tin as the anode and graphite as the cathode in a methylsulfonic acid solution. By optimizing key variables such as current density, electrolyte concentration, stirring speed, and reaction temperature, a high conversion rate of 97% can be achieved . Another method involves the direct reaction of metallic tin with methylsulfonic acid, although this reaction is slow and requires high temperatures (above 140°C) and reflux conditions .
Industrial Production Methods
The industrial production of this compound typically employs the electrolytic method due to its simplicity and efficiency. This method allows for the direct preparation of this compound in a water solution, with minimal impurities and no need for further separation and purification .
化学反应分析
Types of Reactions
Stannous methanesulfonate undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in electroless plating processes.
Catalytic Reactions: It catalyzes esterification, alkylation, and condensation reactions.
Common Reagents and Conditions
Esterification Reactions: Involves carboxylic acids and alcohols, typically under acidic conditions.
Alkylation Reactions: Involves alkyl halides and nucleophiles, often under basic conditions.
Condensation Reactions: Involves aldehydes or ketones with amines or alcohols, usually under acidic or basic conditions.
Major Products Formed
Esterification: Esters, commonly used in the fragrance and flavor industries.
Alkylation: Alkylated compounds, used in pharmaceuticals and agrochemicals.
Condensation: Di- and tri-alkyl phosphates, used as flame retardants.
科学研究应用
Stannous methanesulfonate has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Methanesulfonic Acid: A strong acid used in hydrometallurgy and as a catalyst in organic synthesis.
Tin(II) Methanesulfonate: Similar in structure and used in similar applications, particularly in electroplating.
Uniqueness
Stannous methanesulfonate is unique due to its high thermal stability, water solubility, and selectivity in various organic transformations. These properties make it an effective catalyst and reducing agent in a wide range of applications, from organic synthesis to industrial processes .
属性
IUPAC Name |
methanesulfonate;tin(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Sn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALQQBGHJJURDQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068851 | |
| Record name | Tin(II) bis(methanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
50% Aqueous solution: Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Tin(II) methanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17713 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53408-94-9 | |
| Record name | Methanesulfonic acid, tin(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053408949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin(II) bis(methanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin(II) bis(methanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methanesulfonic acid, tin(2+) salt (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid](/img/structure/B3029039.png)











